(1,3-dioxoisoindol-2-yl) 1-(4-fluorophenyl)cyclopropane-1-carboxylate
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Overview
Description
(1,3-dioxoisoindol-2-yl) 1-(4-fluorophenyl)cyclopropane-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring attached to a fluorophenyl group and a dioxoisoindolyl moiety, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 1-(4-fluorophenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindol-2-yl) 1-(4-fluorophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 1-(4-fluorophenyl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which (1,3-dioxoisoindol-2-yl) 1-(4-fluorophenyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group but different core structure.
Fluoropyridines: Compounds with fluorine atoms attached to a pyridine ring, used in various chemical and biological applications.
Uniqueness
What sets (1,3-dioxoisoindol-2-yl) 1-(4-fluorophenyl)cyclopropane-1-carboxylate apart from similar compounds is its unique combination of a cyclopropane ring and a dioxoisoindolyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C18H12FNO4 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-(4-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H12FNO4/c19-12-7-5-11(6-8-12)18(9-10-18)17(23)24-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-8H,9-10H2 |
InChI Key |
XMKMCWZTTYEYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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